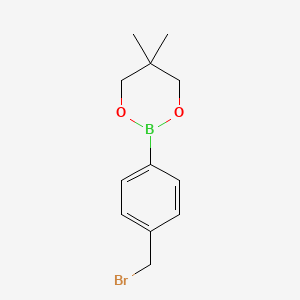

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the bromination of phenylboronic acids followed by esterification with diols, showcasing the versatility and complexity of synthesizing dioxaborinane derivatives. For instance, the preparation of similar compounds includes bromination with NBS in anhydrous conditions, followed by reactions with diols under reflux conditions to yield the desired products with significant yields (Chu, Dai, & Wang, 2010).

Molecular Structure Analysis

Structural and conformational analyses of related dioxane derivatives reveal insights into their molecular geometry. For example, studies on 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxanes demonstrate chair conformations with equatorial orientations of substituents, as elucidated through NMR spectroscopy and X-ray analysis (Khazhiev et al., 2018). These findings are pivotal for understanding the 3D arrangement of atoms in dioxaborinane compounds and their stereochemical properties.

Chemical Reactions and Properties

The reactivity of dioxaborinane derivatives involves interactions with various reagents, leading to the formation of new chemical bonds and structures. The synthesis of isomers and complexes from these compounds highlights the diverse chemical behavior and potential applications in fine organic synthesis and as synthons for further chemical transformations (Weener et al., 1998).

Applications De Recherche Scientifique

Solubility and Formulation : It is soluble in common organic solvents and can be supplied in different forms, such as slightly yellow oil or colorless liquid. This characteristic is important for its applications in organic synthesis (Chu, Dai, & Wang, 2010).

Hydrolytic Stability : A study on a related compound, 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, showed an unusual degree of hydrolytic stability, which might be relevant for the stability of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane under similar conditions (Emsley, Freeman, Bates, & Hursthouse, 1989).

Reactivity : The reactivity of similar compounds like 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile has been studied, which might provide insights into the reactivity of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Kuznetsov, Alekseeya, & Gren, 1996).

Structural Analysis : Structural and conformational analyses of similar compounds have been conducted through methods like NMR spectroscopy and X-ray structural analysis. These studies help in understanding the molecular structure and stability of such compounds (Khazhiev et al., 2021).

Application in Organic Synthesis : The compound and its derivatives have potential applications in organic synthesis, such as in Suzuki cross-coupling reactions. This application is crucial for the development of biaryl compounds, which are significant in pharmaceuticals and materials science (Chaumeil, Signorella, & Drian, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSVCZXPKJRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)